1-[4-[(6-Bromohexyl)oxy]butyl]benzene
Description
Contextualization within Modern Organic Chemistry Research
In the realm of organic chemistry, molecules that possess multiple, orthogonally reactive functional groups are of immense value. These so-called bifunctional compounds serve as powerful tools for synthetic chemists, allowing for the sequential and controlled construction of intricate molecular architectures. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene is a prime example of such a molecule. It features a terminal alkyl bromide and an aromatic phenyl group, connected by a flexible ether and butyl linkage. This arrangement allows for a two-pronged synthetic approach, where each end of the molecule can be independently modified to build larger, more complex structures. The presence of both a reactive alkyl halide and a modifiable aromatic ring makes it a strategic component in convergent synthesis strategies, where different fragments of a target molecule are prepared separately before being joined together.
Overview of Structural Features and Their Research Implications
The chemical behavior and synthetic utility of this compound are a direct consequence of its distinct structural components:
The Bromohexyl Group: The terminal primary alkyl bromide is a key reactive site. The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. nih.gov This allows for the facile introduction of a wide variety of functional groups, such as amines, azides, thiols, and cyanides, by reacting it with appropriate nucleophiles. This reactivity is central to its role as a synthetic intermediate. nih.govfishersci.com
The Ether Linkage: The ether group (-O-) provides flexibility to the molecular chain and is generally stable under a variety of reaction conditions used to modify the bromoalkyl terminus. aksci.com However, under strongly acidic conditions, particularly with HBr or HI, the ether bond can be cleaved. nih.govsigmaaldrich.com This potential for cleavage, while often avoided, could be strategically employed in certain synthetic routes.
The Butylbenzene Moiety: This part of the molecule consists of a phenyl group attached to a butyl chain. The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents on the aromatic ring. The long, lipophilic tail, comprising the butyl and hexyl chains, influences the solubility of the molecule and its derivatives, a particularly important consideration in medicinal chemistry for modulating pharmacokinetic properties. nih.gov
These features combined create a molecule with a "Janus-faced" reactivity, enabling chemists to perform selective transformations at either end of the molecule.
Role as a Versatile Intermediate in Chemical Synthesis
The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of Salmeterol. growingscience.comlgcstandards.com Salmeterol is a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). growingscience.comlgcstandards.com
In the synthesis of Salmeterol, the bromohexyl group of this compound undergoes a crucial nucleophilic substitution reaction. aksci.comgrowingscience.com It is typically reacted with a protected amine, such as N-benzyl-4-(benzyloxy)-3-(hydroxymethyl)aniline, to form the long side chain characteristic of the Salmeterol molecule. colorado.edu The phenylbutoxyhexyl side chain is believed to be responsible for the drug's long duration of action, as it anchors the molecule to the cell membrane near the β2-adrenergic receptor.
Current Research Trajectories and Unexplored Potential
While the role of this compound in the synthesis of Salmeterol is well-established, its potential as a versatile intermediate extends beyond this single application. The bifunctional nature of the molecule opens up avenues for its use in other areas of chemical research.
One area of potential is in materials science . The long alkyl chain and the aromatic ring are features commonly found in molecules that exhibit liquid crystalline properties. tcichemicals.comchemicalbook.com Liquid crystals are materials that have properties between those of conventional liquids and those of solid crystals, and they are widely used in display technologies. By modifying the phenyl group and reacting the bromohexyl terminus with other mesogenic (liquid crystal-forming) units, it is conceivable that novel liquid crystalline materials could be synthesized. The flexibility of the ether linkage and the length of the alkyl chains could be tuned to influence the phase behavior and properties of such materials. tcichemicals.com
Furthermore, the reactive bromo-terminus could be used to graft this molecule onto polymers , creating materials with modified surface properties. For instance, similar bromo-functionalized molecules have been used to create antibacterial surfaces. By attaching this molecule to a polymer backbone, one could potentially create materials with altered hydrophobicity, which could have applications in coatings, biomedical devices, or separation technologies.
In medicinal chemistry , beyond Salmeterol, this compound could serve as a scaffold for the development of other biologically active molecules. The phenylbutoxy moiety could be explored as a lipophilic tail for other drug classes, potentially enhancing their membrane permeability or modulating their pharmacokinetic profiles. The bromo-functional handle allows for the attachment of various pharmacophores, enabling the creation of diverse compound libraries for drug discovery screening. fishersci.com
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula |
| This compound | 4-[(6-Bromohexyl)oxy]butylbenzene; 6-(4-Phenylbutoxy)hexyl bromide | C₁₆H₂₅BrO |
| Salmeterol | 4-hydroxy-α'-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | C₂₅H₃₇NO₄ |
| N-benzyl-4-(benzyloxy)-3-(hydroxymethyl)aniline | - | C₂₁H₂₁NO₂ |
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 94749-73-2 growingscience.com |
| Molecular Weight | 313.27 g/mol |
| Appearance | Colorless liquid growingscience.com |
| Density | 1.143 ± 0.06 g/cm³ (at 20 °C) |
| Purity | ≥95% growingscience.com |
| Storage Temperature | 0-8 °C growingscience.com |
| InChI Key | HYRIAERKUPZOCS-UHFFFAOYSA-N growingscience.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(6-bromohexoxy)butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIAERKUPZOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451902 | |
| Record name | {4-[(6-Bromohexyl)oxy]butyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94749-73-2 | |
| Record name | [4-[(6-Bromohexyl)oxy]butyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94749-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(6-Bromohexyl)oxy]butyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, [4-[(6-bromohexyl)oxy]butyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 4 6 Bromohexyl Oxy Butyl Benzene
Established Synthetic Pathways and Optimizations
The traditional synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene primarily revolves around the Williamson ether synthesis, a robust and well-documented method for forming ether linkages. This approach can be optimized through careful selection of precursors, reaction conditions, and catalysts.
Key Precursors and Starting Materials
The construction of the target molecule can be envisioned through two main retrosynthetic disconnections. The most common approach involves the formation of the ether bond as the key step.
Route A: Ether formation as the final key step
This route utilizes 4-phenylbutanol and 1,6-dibromohexane (B150918) as the primary precursors. The hydroxyl group of 4-phenylbutanol is deprotonated to form an alkoxide, which then acts as a nucleophile, displacing one of the bromine atoms of 1,6-dibromohexane.
Route B: Bromination as the final step
An alternative pathway involves first synthesizing the corresponding alcohol, 6-(4-phenylbutoxy)hexan-1-ol , and then converting the terminal hydroxyl group to a bromide. The precursors for this route would be 4-phenylbutanol and 1,6-hexanediol . The diol would first be mono-etherified with 4-phenylbutanol, followed by selective bromination of the remaining terminal alcohol.
A summary of the key precursors is presented below:
| Precursor Name | Chemical Formula | Role in Synthesis |
| 4-Phenylbutanol | C₁₀H₁₄O | Provides the 4-phenylbutyl moiety. |
| 1,6-Dibromohexane | C₆H₁₂Br₂ | Provides the bromohexyl chain. |
| 1,6-Hexanediol | C₆H₁₄O₂ | Alternative precursor to the hexyl chain, requiring subsequent bromination. |
Reaction Conditions and Catalysis for Ether Formation
The Williamson ether synthesis is the cornerstone for forming the ether linkage in this compound. bcrec.id The reaction involves the deprotonation of an alcohol to form an alkoxide, which then undergoes a nucleophilic substitution (S_N2) reaction with an alkyl halide. bcrec.idchemistrysteps.com
Base and Solvent Systems: To achieve high yields, the choice of base and solvent is critical. numberanalytics.com Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the alcohol. chemistrysteps.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation and enhance the nucleophilicity of the alkoxide. numberanalytics.com
Phase Transfer Catalysis: A significant optimization for this type of reaction is the use of phase transfer catalysis (PTC). mdma.ch This technique is particularly useful for reactions between reactants in immiscible phases, such as an aqueous solution of a base and an organic solution of the precursors. mdma.ch Phase transfer catalysts, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), facilitate the transfer of the alkoxide from the aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. utahtech.edubyjus.com This method can lead to higher yields, reduced reaction times, and the use of less harsh conditions. researchgate.net For the synthesis of similar aryl ethers, solid-liquid phase transfer catalysis using catalysts like tetra-n-butylphosphonium bromide has also proven effective. researchgate.netcrdeepjournal.org
| Catalyst/Reagent | Function |
| Sodium Hydride (NaH) | Strong base for alkoxide formation. chemistrysteps.com |
| Potassium Hydride (KH) | Strong base for alkoxide formation. chemistrysteps.com |
| Tetrabutylammonium Bromide (TBAB) | Phase transfer catalyst. utahtech.edu |
| Dimethylformamide (DMF) | Polar aprotic solvent. numberanalytics.com |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent. numberanalytics.com |
Strategies for Bromination of the Hexyl Chain
When the synthetic strategy involves the bromination of a terminal alcohol, such as in the conversion of 6-(4-phenylbutoxy)hexan-1-ol, several methods can be employed. The key is to achieve selective bromination of the primary alcohol without cleaving the ether linkage.
Using Hydrogen Bromide: A common method for converting primary alcohols to alkyl bromides is by reaction with hydrogen bromide (HBr). byjus.commasterorganicchemistry.com The reaction can be carried out by heating the alcohol with a mixture of sodium or potassium bromide and concentrated sulfuric acid, which generates HBr in situ. researchgate.net Constant boiling with 48% HBr is a method used for preparing alkyl bromides in good yields. tiwariacademy.comdoubtnut.com For primary alcohols, the reaction proceeds via an S_N2 mechanism. chemistrysteps.commasterorganicchemistry.com The use of a Lewis acid catalyst like zinc chloride (ZnCl₂) can be necessary for less reactive alcohols, though bromide is a better nucleophile than chloride. chemistrysteps.comstackexchange.comyoutube.com
The Appel Reaction: The Appel reaction provides a mild and efficient method for converting alcohols to alkyl bromides using triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.org This reaction proceeds via an S_N2 mechanism for primary and secondary alcohols, leading to inversion of configuration if a chiral center is present. wikipedia.org The driving force for this reaction is the formation of the strong P=O double bond in the triphenylphosphine oxide byproduct. wikipedia.org
Selective Monobromination of Diols: If starting from 1,6-hexanediol, selective monobromination is a critical step. Studies have shown that the monobromination of symmetrical diols can be achieved with high selectivity using aqueous HBr in a two-phase system with a nonpolar organic solvent like toluene. researchgate.net This method can yield over 90% of the monobrominated product. researchgate.net
Novel Approaches and High-Efficiency Syntheses
To overcome some of the limitations of traditional batch synthesis, such as long reaction times and potential side reactions, modern techniques like microwave-assisted synthesis and flow chemistry are being increasingly adopted.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. scirp.org In the context of the Williamson ether synthesis, microwave assistance can significantly accelerate the formation of the ether linkage. youtube.comwikipedia.orgscirp.org The direct and efficient heating of the reaction mixture can lead to faster reaction rates and can sometimes enable reactions to proceed under milder conditions or even in the absence of a solvent. youtube.comscirp.org For instance, the synthesis of alkyl aryl ethers has been successfully achieved under microwave irradiation using potassium carbonate as a mild base in solvent-free conditions. youtube.comscirp.org The optimization of microwave parameters such as power, temperature, and reaction time is crucial for maximizing the yield and purity of the product. researchgate.netfrancis-press.com
Flow Chemistry Applications
Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch flasks, offers several advantages including precise control over reaction parameters, enhanced safety, and easier scalability. youtube.combeilstein-journals.org
Enhanced Selectivity and Control: For reactions requiring high selectivity, such as the monoprotection or monobromination of diols, flow chemistry can be particularly advantageous. scirp.orgscirp.org By precisely controlling the residence time of the reactants in the heated zone of the reactor, it is possible to favor the formation of the desired mono-substituted product over the di-substituted byproduct. scirp.orgscirp.org This has been demonstrated in the selective monotetrahydropyranylation of symmetrical diols in a flow reactor, achieving higher selectivity than in batch reactions. scirp.orgscirp.org
Continuous Bromination: Flow chemistry can also be applied to the bromination of alcohols. The use of a packed-bed reactor containing a solid-supported reagent, such as a functionalized triphenylphosphine monolith for an Appel-type reaction, allows for the continuous production of the alkyl bromide with high purity and eliminates the need for extensive purification to remove the phosphine (B1218219) oxide byproduct. researchgate.net Similarly, the reaction of alcohols with HBr can be performed in a flow system, allowing for safe and efficient production of alkyl bromides. nih.gov
Green Chemistry Principles in Synthesis
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. The synthesis of this compound can incorporate several of these principles.
The use of phase-transfer catalysis itself is considered a green chemistry approach as it can reduce the need for harsh and anhydrous organic solvents, and can enable the use of more environmentally benign bases like potassium carbonate. Furthermore, PTC often leads to higher reaction efficiency, which aligns with the principle of atom economy by maximizing the incorporation of starting materials into the final product.
Another green approach is the exploration of solvent-free reaction conditions . For some Williamson ether syntheses, it is possible to carry out the reaction without a solvent, which significantly reduces waste and simplifies the work-up procedure. The use of microwave irradiation in conjunction with solvent-free conditions can further accelerate the reaction, leading to shorter reaction times and reduced energy consumption.
The choice of solvents is also a key aspect of green chemistry. Utilizing greener solvents, such as those derived from renewable resources or those with lower toxicity and environmental impact, can significantly improve the sustainability of the synthesis process.
Purification and Characterization Methodologies in Synthetic Research
Following the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound.
Purification of the crude product typically involves a series of steps. An initial aqueous work-up is often performed to remove the base, the phase-transfer catalyst, and other water-soluble byproducts. This is followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. For higher purity, techniques such as column chromatography over silica (B1680970) gel or high-vacuum fractional distillation are employed to separate the desired product from any unreacted starting materials (like excess 1,6-dibromohexane) and other byproducts.
Characterization relies on a combination of spectroscopic techniques to confirm the structure of the synthesized molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present. The IR spectrum of this compound would be expected to show a characteristic C-O-C stretching vibration for the ether linkage in the range of 1050-1250 cm⁻¹. The presence of the aromatic benzene (B151609) ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons on the butyl chain, and the protons on the hexyl chain. The protons adjacent to the ether oxygen and the bromine atom would be deshielded and appear at a lower field (higher ppm value) compared to the other aliphatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show the number of unique carbon atoms in the molecule. The carbons of the benzene ring would appear in the aromatic region (typically 110-160 ppm). The carbons attached to the ether oxygen and the bromine atom would also have characteristic chemical shifts.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (313.27 g/mol ). chemicalbook.com The fragmentation pattern would likely involve cleavage of the C-Br bond and fragmentation of the alkyl chains, providing further structural confirmation. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks with nearly equal intensity).
Below are the expected and reported spectroscopic data for this compound.
Table 1: Spectroscopic Data for this compound
| Technique | Expected/Reported Data |
|---|---|
| ¹H NMR | Aromatic protons (multiplet, ~7.1-7.3 ppm), -O-CH₂- protons (triplets, ~3.4-3.6 ppm), -CH₂-Br proton (triplet, ~3.4 ppm), other aliphatic protons (multiplets, ~1.3-1.9 ppm). |
| ¹³C NMR | Aromatic carbons (~125-142 ppm), -O-CH₂- carbons (~70-71 ppm), -CH₂-Br carbon (~34 ppm), other aliphatic carbons (~25-33 ppm). |
| Mass Spec. | Molecular Ion (M⁺): m/z = 313/315 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments may include loss of Br, and cleavage of the ether bond. |
| IR | C-O-C stretch (~1100 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹). |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-(Phenylthio)-1-butanol |
| 1,6-dibromohexane |
| [[4-[(6-Bromohexyl)oxy]butyl]thio]benzene |
| Salmeterol |
| Salmeterol Xinafoate |
| 4-phenyl-1-butanol (B1666560) |
| Sodium hydride |
| Tetrabutylammonium bromide |
| Potassium hydroxide |
| Potassium carbonate |
| 4-(6-bromohexyl)styrene |
Chemical Reactivity and Mechanistic Studies of 1 4 6 Bromohexyl Oxy Butyl Benzene
Reactivity of the Bromine Moiety
The bromine atom, situated at the terminus of the hexyl chain, is the most reactive site for nucleophilic substitution and elimination reactions. Its position on a primary carbon atom largely influences the mechanistic pathways these reactions follow. google.com
The primary bromoalkane structure of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene strongly favors the bimolecular nucleophilic substitution (SN2) pathway. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Given that the carbon is primary, the formation of a primary carbocation, which would be necessary for a unimolecular (SN1) pathway, is highly unfavorable due to its instability.
A prominent example of the SN2 reactivity of this compound is its reaction with benzylamine (B48309) to form N-benzyl-6-(4-phenylbutoxy)hexan-1-amine. This reaction is a critical step in the synthesis of Salmeterol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst like potassium iodide in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The base neutralizes the HBr formed, while the iodide ion can reversibly displace the bromide to form a more reactive iodo-intermediate.
Table 1: Nucleophilic Substitution Reaction of this compound in Salmeterol Synthesis
| Nucleophile | Reagents | Solvent | Product | Pathway |
|---|---|---|---|---|
| Benzylamine | K2CO3, KI | DMF | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | SN2 |
| Benzylamine | Triethylamine, NaI | - | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | SN2 |
This table illustrates a typical nucleophilic substitution reaction involving this compound.
Elimination reactions of this compound, specifically dehydrobromination, would proceed via the E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base. The E2 mechanism is a one-step process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and simultaneously, the carbon-bromine bond breaks to form an alkene.
The regioselectivity of this elimination is influenced by the steric bulk of the base used. With a small base like sodium ethoxide, the more substituted alkene (Zaitsev's rule) is generally favored. However, with a sterically hindered base such as potassium tert-butoxide, the major product is the less substituted alkene (Hofmann product), as the bulky base preferentially abstracts the more accessible proton from the less hindered β-carbon. For this compound, the primary product of elimination would be 1-[4-[(hex-5-en-1-yl)oxy]butyl]benzene.
Table 2: Predicted Products of E2 Elimination of a Primary Bromoalkane (1-Bromohexane) with Different Bases
| Substrate | Base | Major Product | Minor Product | Reference |
|---|---|---|---|---|
| 1-Bromohexane | Potassium tert-butoxide | Hex-1-ene (Hofmann) | Hex-2-ene (Zaitsev) | vaia.com |
| 2-Bromobutane | Sodium ethoxide | But-2-ene (81%) | But-1-ene (19%) | vaia.com |
| 2-Bromobutane | Potassium tert-butoxide | But-2-ene (67%) | But-1-ene (33%) | vaia.com |
This table shows the influence of the base on the product distribution in E2 elimination reactions of bromoalkanes, which serves as a model for the reactivity of this compound. vaia.com
While radical reactions can be initiated at the benzylic position of alkylbenzenes, reactions involving the homolytic cleavage of the C-Br bond in this compound are less common under typical synthetic conditions. ucalgary.cayoutube.com Such reactions would require high energy input, such as UV light or a radical initiator, to form a primary alkyl radical. Once formed, this radical could participate in various propagation steps, such as abstracting a hydrogen atom from a solvent molecule or reacting with other radical species. However, due to the higher bond dissociation energy of the C-Br bond compared to, for instance, a benzylic C-H bond, selective radical reactions at the bromo-substituted carbon are challenging to control and are not a primary pathway for the transformation of this compound. libretexts.org
Reactivity of the Ether Linkage
The ether linkage in this compound is generally stable and unreactive under many chemical conditions, which is why ethers are often used as solvents. wikipedia.org However, under strongly acidic conditions, the ether bond can be cleaved.
The cleavage of ethers is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.orglibretexts.org Strong acids like HBr and HI are effective for this transformation. The reaction begins with the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com
Following protonation, a nucleophile (such as Br- or I-) attacks one of the adjacent carbon atoms. The mechanistic pathway, SN1 or SN2, depends on the nature of the alkyl groups attached to the ether oxygen. In the case of this compound, both alkyl groups (the 4-phenylbutyl group and the hexyl group) are primary. Therefore, the cleavage will proceed via an SN2 mechanism. libretexts.org The nucleophile will attack the less sterically hindered carbon atom. In this symmetrical ether (in terms of primary substitution), a mixture of products could be expected. However, the presence of the phenyl group can influence the reaction. Cleavage of the bond between the oxygen and the 4-phenylbutyl group would lead to 4-phenylbutan-1-ol and 1,6-dibromohexane (B150918). Conversely, cleavage of the other C-O bond would yield phenol (B47542) and 1-bromo-4-chlorobutane (B103958) is not a possible product. The cleavage of aryl alkyl ethers with strong acids always produces a phenol and an alkyl halide because the sp2-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic attack. libretexts.orgpearson.com In this case, since the phenyl group is not directly attached to the ether oxygen, this rule does not directly apply. The cleavage would likely result in a mixture of 4-phenylbutan-1-ol and 1,6-dibromohexane, and 6-bromohexan-1-ol and 1-bromo-4-phenylbutane.
The ether linkage is notably stable in the presence of bases, nucleophiles, and mild oxidizing or reducing agents. libretexts.org This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule, such as the terminal bromine, without affecting the ether bond. For instance, the nucleophilic substitution of the bromine atom with benzylamine proceeds without cleavage of the ether.
However, like many ethers, this compound is susceptible to autoxidation in the presence of atmospheric oxygen, particularly when exposed to light. libretexts.org This radical-chain process can form explosive peroxides at the carbon atom adjacent to the ether oxygen. libretexts.orgrsc.org Therefore, prolonged storage of this compound requires care to prevent the formation of these hazardous byproducts.
Reactivity of the Benzene Ring and Butyl Chain
The reactivity of this compound is characterized by the interplay of its constituent functional groups. The benzene ring, substituted with an alkoxy group, is activated towards electrophilic attack, while the terminal bromine atom on the hexyl chain is a prime site for nucleophilic substitution. cymitquimica.com
Aromatic Substitution Reactions
The benzene ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating alkoxy group. organicmystery.com This group directs incoming electrophiles primarily to the ortho and para positions relative to the ether linkage. masterorganicchemistry.com The general mechanism for EAS involves the attack of an electrophile by the pi-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The 4-butyl substituent, being an alkyl group, is also weakly activating and an ortho-, para-director. However, the directing influence of the much stronger electron-donating alkoxy group is expected to dominate. Therefore, electrophilic substitution would be anticipated to occur at the positions ortho to the butoxy group (positions 2 and 6 on the benzene ring).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. latech.edu For phenyl alkyl ethers like the subject compound, halogenation can often proceed even in the absence of a strong Lewis acid catalyst due to the activated nature of the ring. stackexchange.com
While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively reported in publicly available literature, the expected reactivity can be inferred from studies on analogous phenyl ethers. The table below outlines the predicted major products for common EAS reactions on this substrate.
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-[2-Nitro-4-[(6-bromohexyl)oxy]butyl]benzene |
| Bromination | Br₂, FeBr₃ | 1-[2-Bromo-4-[(6-bromohexyl)oxy]butyl]benzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-Acetyl-2-[4-[(6-bromohexyl)oxy]butyl]benzene |
Functionalization of the Alkyl Chains
The two alkyl chains in this compound offer distinct possibilities for functionalization.
The 6-Bromohexyl Chain: The primary and most synthetically useful point of reactivity on the alkyl chains is the terminal bromine atom on the hexyl group. cymitquimica.com This primary alkyl bromide is susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups. researchgate.net This reactivity is fundamental to its role as an intermediate in the synthesis of Salmeterol, where the bromine is displaced by an amine. chemicalbook.com
A typical reaction involves the displacement of the bromide ion by a nucleophile, such as an amine, thiol, or cyanide. The general scheme for this transformation is as follows:
This compound + Nu⁻ → 1-[4-[(6-Nu-hexyl)oxy]butyl]benzene + Br⁻
Where Nu⁻ represents a generic nucleophile.
The Butyl Chain: The butyl group attached directly to the benzene ring is generally less reactive. Functionalization of this chain typically requires more forcing conditions, such as free-radical halogenation, which would likely also affect other parts of the molecule. More modern approaches, such as non-directed catalytic C-H activation, could potentially achieve selective hydroxylation of the butyl group, though specific applications to this molecule are not documented. chemrxiv.org
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies on this compound are sparse in the literature. However, the mechanisms of its principal reactions can be understood through established principles of physical organic chemistry.
Kinetic Studies of Reactivity Profiles
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the key nucleophilic substitution reaction at the bromohexyl terminus, the rate is expected to follow second-order kinetics, typical for an SN2 reaction. The rate would be dependent on the concentrations of both the substrate and the incoming nucleophile.
Rate = k[this compound][Nucleophile]
Factors influencing the rate constant, k, would include the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles will generally lead to faster reactions. Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation without strongly solvating the anionic nucleophile.
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry, using methods like Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, transition state structures, and activation energies. rsc.org For this compound, computational studies could model:
Electrophilic Aromatic Substitution: Calculation of the relative energies of the carbocation intermediates for ortho, meta, and para attack would confirm the directing effects of the butoxy group.
Nucleophilic Substitution: Modeling the SN2 reaction pathway would provide the structure and energy of the transition state, offering insights into the reaction barrier.
Conformational Analysis: The flexible alkyl chains can adopt numerous conformations. Computational studies could identify the lowest energy conformers, which are likely the most populated and reactive species.
Although specific computational studies on this molecule were not identified, such analyses would provide a deeper, quantitative understanding of its reactivity, complementing experimental findings.
Applications in Advanced Materials Science Research
Development of Surfactants and Amphiphilic Systems
The amphiphilic nature of molecules derived from 1-[4-[(6-Bromohexyl)oxy]butyl]benzene underpins their application in the field of surfactants. The hydrophobic phenylbutyl tail and the adaptable hydrophilic headgroup, which can be introduced via the bromohexyl moiety, allow for the systematic design of surfactants with specific functionalities.
The synthesis of surfactant derivatives from this compound typically involves the quaternization of the terminal bromine atom. This reaction is a cornerstone for creating cationic surfactants, where the bromoalkane is reacted with a tertiary amine to form a quaternary ammonium (B1175870) salt. This process allows for the introduction of various headgroups, thereby fine-tuning the surfactant's properties. For instance, reaction with trimethylamine (B31210) would yield a surfactant with a compact, highly hydrophilic headgroup.
| Reactant | Resulting Surfactant Headgroup | Potential Surfactant Class |
| Trimethylamine | -N(CH₃)₃⁺ | Cationic |
| Pyridine | -NC₅H₅⁺ | Cationic |
| Poly(ethylene glycol) amine | -(OCH₂CH₂)nNH₃⁺ | Cationic/Non-ionic hybrid |
This synthetic versatility enables the creation of a library of surfactant molecules from a single precursor, each with potentially different critical micelle concentrations (CMC), solubility, and interfacial properties.
The balance between the hydrophobic phenylbutyl tail and the synthesized hydrophilic headgroup dictates the self-assembly behavior of the resulting surfactant in solution. It is anticipated that these amphiphiles will form micelles in aqueous solutions above a certain concentration (the CMC). The shape and size of these micelles—whether spherical, cylindrical, or forming more complex liquid crystalline phases—would be highly dependent on the molecular geometry of the surfactant derivative. For example, a bulkier headgroup might favor the formation of spherical micelles, while a smaller headgroup could lead to the formation of cylindrical aggregates.
Surfactants derived from this compound are expected to exhibit significant surface activity, reducing the surface tension of water and the interfacial tension between oil and water. The effectiveness of these surfactants would be evaluated by measuring these properties. The unique combination of a semi-rigid phenylbutyl group and a flexible spacer could lead to interesting packing arrangements at interfaces, potentially resulting in the formation of stable emulsions or foams. The study of these interfacial phenomena is crucial for applications ranging from detergency to enhanced oil recovery.
Polymeric Materials and Macromolecular Architectures
The reactive nature of the bromohexyl group in this compound also makes it a valuable component in the synthesis of advanced polymeric materials. It can be incorporated into polymer chains or used to modify existing polymers, imparting unique properties to the final material.
This compound can act as a monomer or a chain extender in polymerization reactions. For example, it could be used in polycondensation reactions to create polyesters or polyethers with pendant phenylbutyl groups. These side chains could influence the polymer's thermal properties, solubility, and mechanical behavior. The introduction of such a bulky, hydrophobic group can increase the glass transition temperature (Tg) of the polymer or enhance its solubility in organic solvents.
| Polymer Type | Role of this compound | Potential Property Modification |
| Polyester | Diol (after conversion of bromide) | Increased hydrophobicity, altered Tg |
| Polyurethane | Chain extender | Enhanced thermal stability, modified mechanical properties |
| Polyether | Monomer | Introduction of functional side chains |
The terminal bromide of this compound serves as an excellent site for grafting reactions. It can be used to initiate atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from a substrate ("grafting from" approach). Alternatively, the bromohexyl group can react with a living polymer chain to attach the molecule to the polymer backbone ("grafting to" approach). This functionality is particularly useful for modifying the surface of materials, for example, by grafting a layer of polymer brushes to control surface wettability or biocompatibility. Furthermore, if a molecule with two reactive sites is created from this precursor, it could act as a cross-linking agent to form polymer networks, leading to the production of gels or elastomers.
Fabrication of Functional Materials
In the realm of functional materials, this compound serves as a critical building block or intermediate. Its elongated and flexible structure, combined with the reactive bromide, makes it a candidate for the synthesis of specialized polymers and liquid crystals. The incorporation of this molecule can impart desirable properties such as specific thermal behaviors and the ability to form ordered structures.
One area of application is in the synthesis of calamitic (rod-shaped) liquid crystals. The rigid phenylbutyl part of the molecule can act as a mesogenic unit, while the flexible bromohexyloxy chain provides the necessary fluidity for the formation of liquid crystalline phases. Researchers can substitute the bromine atom with other functional groups to tailor the mesomorphic properties, such as the temperature range of the nematic or smectic phases. While specific studies on this compound are not extensively documented in publicly accessible literature, the principles of liquid crystal design strongly suggest its potential in this field.
| Component of this compound | Potential Function in Material Fabrication |
| Phenylbutyl Group | Contributes to mesogenic (liquid crystal) properties, provides aromatic stacking interactions. |
| (6-Bromohexyl)oxy Linker | Acts as a flexible spacer, allows for covalent attachment via the bromine atom. |
Nanomaterials and Nanocomposites Research
The application of this compound extends into the dynamic field of nanotechnology, where the precise control of surface chemistry and material composition at the nanoscale is paramount.
Surface Functionalization of Nanoparticles
The functionalization of nanoparticle surfaces is crucial for their stability, dispersibility in various media, and for imparting specific functionalities. The bromo-terminated alkyl chain of this compound makes it an effective ligand for the surface modification of nanoparticles, particularly those with surfaces amenable to reaction with alkyl halides.
For instance, gold or other metallic nanoparticles can be functionalized with thiol-containing molecules. While this compound itself is not a thiol, it can be readily converted to one, or used in subsequent reactions after an initial thiol-based self-assembled monolayer is formed. The bromo-functional group can then be used to attach other molecules, creating a multifunctional nanoparticle surface. This approach allows for the creation of core-shell nanostructures where the nanoparticle core is encapsulated by a layer of organic molecules derived from this compound.
Table of Potential Nanoparticle Functionalization Strategies:
| Nanoparticle Type | Functionalization Mechanism Involving this compound Derivative | Resulting Property |
|---|---|---|
| Gold Nanoparticles | Attachment of a thiol-derivatized analogue to the gold surface. | Enhanced stability and further reactivity via the bromine. |
| Silica (B1680970) Nanoparticles | Covalent attachment to surface silanol (B1196071) groups after appropriate chemical modification. | Modified surface hydrophobicity and reactive handles. |
Role in Template-Directed Synthesis
Template-directed synthesis is a powerful method for creating materials with controlled structures and porosity. In this context, molecules like this compound can act as structure-directing agents or as functional monomers in the formation of porous polymers or hybrid materials.
Although direct use of this specific compound as a template is not widely reported, its structural motifs are relevant. For example, in the synthesis of mesoporous materials, amphiphilic molecules can self-assemble into micelles or other ordered structures, which then act as a template around which a framework material (like silica) is formed. The hydrophobic phenylbutyl part and the more polar ether and bromo-functional groups could, under specific conditions, drive such self-assembly. Following the formation of the solid framework, the organic template can be removed, leaving behind a porous structure. The reactivity of the bromine could also be exploited to cross-link the template molecules, creating a more robust template for the synthesis of well-defined porous architectures.
Applications in Biological and Pharmaceutical Research
As a Building Block for Complex Biomolecules
The structure of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene serves as a cornerstone for constructing larger, more complex molecules with specific biological functions. The presence of a reactive alkyl bromide allows for its covalent attachment to various molecular scaffolds, while the phenylbutoxy group often imparts desirable pharmacological properties.
A paramount application of this compound is its role as a key intermediate in the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease. In the synthesis of Salmeterol, this compound provides the characteristic lipophilic side chain that is crucial for the drug's long duration of action.
The synthesis typically involves the nucleophilic substitution of the bromine atom by an appropriate amine. For instance, one synthetic route involves the condensation of this compound, also known as 6-(4-phenylbutoxy)hexyl bromide, with benzylamine (B48309). This reaction forms the secondary amine intermediate, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine. This intermediate is then coupled with a protected salicylaldehyde (B1680747) derivative, followed by reduction and deprotection steps to yield Salmeterol. Various patents describe processes for preparing Salmeterol and its pharmaceutically acceptable salts, highlighting the industrial significance of this compound as a starting material.
Table 1: Exemplary Synthesis Pathway to Salmeterol
| Step | Reactant 1 | Reactant 2 | Key Condition(s) | Product | Reference(s) |
|---|---|---|---|---|---|
| 1 | 4-Phenyl-1-butanol (B1666560) | 1,6-Dibromohexane (B150918) | NaOH, Phase Transfer Catalyst | This compound | |
| 2 | This compound | Benzylamine | Cs2CO3, DMF | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | |
| 3 | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | 5-(Bromoacetyl)salicylaldehyde | Acetonitrile (B52724), Reflux | Tertiary amine adduct |
This table presents a generalized pathway; specific reagents and conditions may vary across different documented syntheses.
Isotopically labeled compounds are indispensable tools in biomedical research, particularly for pharmacokinetic studies and metabolic profiling. The synthesis of stable isotope-labeled (SIL) versions of drugs allows for their precise quantification in biological matrices by mass spectrometry.
This compound is a precursor in the synthesis of isotopically labeled Salmeterol. A study by Molinski et al. describes an improved synthesis of ¹³C,²H₃- and ²H₃-labeled Salmeterol, intended for use as internal standards in analytical studies. The synthesis of the required precursor, 6-(4-phenylbutoxy)hexyl bromide (a synonym for this compound), is achieved through the condensation of 1,6-dibromohexane and 4-phenyl-1-butanol. This non-labeled precursor is then reacted with other labeled intermediates to introduce the isotopic tags into the final Salmeterol molecule. For example, a labeled version of the amine portion of Salmeterol can be coupled with this compound, or subsequent reduction steps in the synthesis can be performed using labeled reducing agents like Lithium Aluminum Deuteride (LiAlD₄) to introduce deuterium (B1214612) atoms.
Exploration in Drug Discovery Research
The chemical scaffold of this compound is not only useful for creating known drugs but also serves as a starting point for discovering new therapeutic agents and research tools.
The phenylbutoxyhexyl moiety of this compound is a recognized pharmacophore that confers high lipophilicity and the potential for specific interactions within the binding pockets of biological targets, such as G-protein coupled receptors. Its utility in the synthesis of the β2-adrenoreceptor agonist Salmeterol demonstrates its value in targeting this specific pathway.
In drug discovery, this compound represents a versatile starting fragment. The reactive bromo group can be displaced by a wide variety of nucleophiles, including amines, thiols, and alcohols, which are common functionalities in pharmacologically active "head groups." This allows for the generation of libraries of candidate molecules where the constant phenylbutoxyhexyl "tail" ensures membrane permeability and interaction with hydrophobic sub-pockets of a receptor, while the variable "head group" explores interactions with the specific recognition elements of the binding site. This strategy is fundamental to structure-activity relationship (SAR) studies aimed at optimizing ligand potency and selectivity for a given biological pathway.
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of that target's function in a biological system. These probes often contain a reporter tag, such as a biotin (B1667282) molecule for affinity purification or a fluorescent dye for imaging.
This compound is an ideal precursor for the synthesis of such chemical probes. Its terminal bromine atom provides a convenient attachment point for linker molecules that can then be conjugated to a reporter group. For example, a biotinylated probe could be synthesized by reacting this compound with a linker containing a terminal amine and a protected biotin moiety. The resulting molecule would feature the phenylbutoxyhexyl group as the "bait" to bind to potential protein targets, connected via a flexible linker to the biotin tag. Such a probe could be used in affinity pull-down experiments to identify and isolate proteins that bind to the phenylbutoxyhexyl scaffold.
Role in the Synthesis of Biochemical Compounds and Reagents
Beyond its use in synthesizing drug candidates and probes, this compound can be used to create specialized reagents for biochemical research techniques. One such application is in the preparation of custom affinity chromatography media.
In this application, the reactive alkyl bromide of this compound can be used to immobilize the molecule onto a solid support, such as agarose (B213101) or sepharose beads. The bromine atom reacts with nucleophilic groups (e.g., hydroxyl or amino groups) on the surface of the activated chromatography matrix, covalently attaching the phenylbutoxyhexyl ligand. The resulting affinity matrix can then be packed into a column and used to selectively capture and purify proteins from a complex mixture (like a cell lysate) that have an affinity for the immobilized ligand. This technique is invaluable for isolating and studying specific binding partners of a small molecule ligand.
Table 2: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 94749-73-2 | |
| Molecular Formula | C₁₆H₂₅BrO | |
| Molecular Weight | 313.27 g/mol | |
| Physical Form | Colorless liquid | |
| IUPAC Name | {4-[(6-bromohexyl)oxy]butyl}benzene |
| Synonyms | 6-(4-Phenylbutoxy)hexyl bromide, 4-[(6-Bromohexyl)oxy]butyl]benzene | |
Research in Supramolecular Chemistry
Design and Synthesis of Supramolecular Building Blocks
The design of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene as a supramolecular building block is centered on its potential to act as a "thread" or "axle" in the construction of rotaxanes. Its linear geometry, coupled with the differing functionalities at each end—a reactive bromohexyl group and a non-polar phenyl group—makes it an ideal candidate for threading through macrocyclic "wheels" to form pre-rotaxane assemblies.
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the reaction of a phenylethanol derivative with a bromo-substituted alkyl halide in the presence of a base. While specific high-yield syntheses for this exact compound are not extensively detailed in publicly available literature, the general methodology for creating similar alkyl phenyl ethers is well-established. researchgate.net The process would likely involve the deprotonation of 4-phenyl-1-butanol (B1666560) with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with 1,6-dibromohexane (B150918). The use of a di-bromo starting material allows for the selective formation of the desired mono-ether product by controlling the stoichiometry of the reactants.
The terminal bromine atom is a key functional group, providing a reactive site for "stoppering" reactions. Once the thread is positioned within a macrocycle, large, bulky groups can be attached to the ends of the thread via reactions involving the bromo group, preventing the macrocycle from dethreading and thus forming a stable rotaxane. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 94749-73-2 | acs.orgfrontiersin.org |
| Molecular Formula | C16H25BrO | acs.orgfrontiersin.org |
| Molecular Weight | 313.27 g/mol | frontiersin.org |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Solubility | Expected to be soluble in organic solvents | acs.org |
This table is populated with data from chemical supplier databases and inferences based on its chemical structure.
Non-Covalent Interactions and Assembly Strategies
The assembly of this compound into supramolecular structures is governed by a variety of non-covalent interactions. mdpi.com These weak interactions, when acting in concert, can lead to the formation of stable and well-defined assemblies. chemrxiv.org
The primary non-covalent interactions involving this compound include:
Hydrophobic Interactions: The long alkyl chain and the phenyl group are hydrophobic. In polar solvents like water, these non-polar sections of the molecule will tend to associate with other non-polar molecules or regions to minimize their contact with water. This is a major driving force for the threading of such guest molecules into the hydrophobic cavities of host macrocycles like cyclodextrins. nih.gov
π-π Stacking: The benzene (B151609) ring can participate in π-π stacking interactions with other aromatic systems. chemrxiv.org In the context of rotaxane formation, this can occur between the phenyl group of the thread and aromatic moieties on the macrocyclic wheel, helping to stabilize the threaded assembly. rsc.org
Van der Waals Forces: These are ubiquitous, non-specific attractive forces that arise from temporary fluctuations in electron density. The extensive surface area of the long alkyl chain allows for significant van der Waals interactions with the interior of a host macrocycle. mdpi.com
The interplay of these interactions is crucial in templated synthesis, a common strategy for constructing rotaxanes. acs.org In this approach, the non-covalent interactions between the thread (this compound) and the macrocycle pre-organize the components into a pseudorotaxane, which is then kinetically trapped by the addition of bulky stoppers.
Table 2: Illustrative Non-Covalent Interaction Energies in Supramolecular Systems
| Interaction Type | Example System | Approximate Energy (kcal/mol) |
| Hydrophobic Effect | Benzene in water | ~ -1.0 |
| π-π Stacking | Benzene dimer (sandwich) | ~ -2.5 |
| Van der Waals | Methane dimer | ~ -0.5 |
| Halogen Bonding | CCl4 with acetone | ~ -3.0 |
This table provides general, illustrative examples of the energies of different non-covalent interactions to provide context. The actual interaction energies for this compound within a specific supramolecular system would depend on the precise geometry and chemical environment.
Host-Guest Chemistry Applications
In the context of host-guest chemistry, this compound is ideally suited to act as a guest molecule. Its elongated, hydrophobic structure makes it a prime candidate for encapsulation within the cavities of various host macrocycles.
Prominent examples of host molecules that could form inclusion complexes with this compound include:
Cyclodextrins (CDs): These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for non-polar guest molecules in aqueous solutions. nih.gov The phenylbutyl and hexyl portions of the target molecule could fit snugly within the cavity of β- or γ-cyclodextrin. The stability of such a complex would be primarily driven by the hydrophobic effect. nih.gov
Crown Ethers: While classically known for binding cations, larger crown ethers can also encapsulate neutral guest molecules, particularly those capable of forming hydrogen bonds with the ether oxygens. frontiersin.org The C-H groups of the alkyl chain of this compound could potentially form weak C-H···O hydrogen bonds with the crown ether.
Pillararenes and Calixarenes: These are other classes of macrocyclic hosts with well-defined cavities that can bind guest molecules through a combination of hydrophobic, π-π, and van der Waals interactions. uni-mainz.de
The formation of a host-guest complex can be used to protect the guest molecule, alter its reactivity, or as a preliminary step in the synthesis of more complex architectures like rotaxanes. The terminal bromo group on this compound offers a reactive handle that can be exploited after the formation of an inclusion complex, allowing for the construction of functional systems where the host macrocycle modulates the accessibility of the reactive site.
Derivatives and Analogs of 1 4 6 Bromohexyl Oxy Butyl Benzene
Structural Modifications and Functional Group Interconversions
The molecular architecture of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene provides three primary regions for structural alteration: the terminal halogen, the two alkyl chains, and the benzene (B151609) ring. Each of these can be modified to fine-tune the physicochemical properties and biological activity of the resulting analogs.
Alterations of the Halogen Moiety
The terminal bromine atom is a key functional group, primarily serving as a leaving group for subsequent coupling reactions, such as the attachment of the amine-containing head group in the synthesis of Salmeterol. The reactivity of this position can be modulated by replacing bromine with other halogens.
| Halogen Moiety | Reactivity in Nucleophilic Substitution |
| Iodine | Higher |
| Bromine | Intermediate |
| Chlorine | Lower |
Replacing bromine with iodine would increase the reactivity of the alkyl halide, potentially allowing for milder reaction conditions in subsequent synthetic steps. Conversely, substitution with chlorine would decrease reactivity, which could be advantageous in multi-step syntheses where the halide needs to remain intact during other transformations. While direct studies on these specific halogenated analogs of this compound are not extensively reported in publicly available literature, the principles of alkyl halide reactivity are fundamental in organic synthesis.
Modifications of the Alkyl Chains
The lengths of both the butyl and hexyl chains are critical determinants of the spatial orientation and flexibility of the molecule. In the context of Salmeterol, this "tail" is understood to be responsible for its long duration of action by anchoring the molecule to an "exosite" on the β2-adrenergic receptor. epa.gov
Chain Length Variation: Shortening or lengthening the alkyl chains would directly impact the distance between the terminal phenyl group and the reactive halogen end. This has significant implications for how an analog might interact with a biological target. For instance, in β2-agonists, variations in the linker length between the aromatic system and the amine headgroup are known to affect potency and selectivity. nih.gov
Derivatization of the Benzene Ring
The terminal benzene ring is another key site for modification. Introducing substituents onto this ring can significantly alter the electronic properties and steric profile of the molecule, influencing its interactions with biological targets, such as through π-π stacking or hydrophobic interactions.
Common Substitutions:
Electron-donating groups (e.g., methoxy, methyl) can increase electron density in the ring.
Electron-withdrawing groups (e.g., chloro, nitro) decrease electron density.
Bulky groups (e.g., tert-butyl) can provide steric hindrance and enhance lipophilicity. sigmaaldrich.comnih.gov
For example, a chloro-substituted analog, 1-[(6-Bromohexyl)oxy]-4-chlorobenzene, is a known chemical entity. epa.gov The introduction of a tert-butyl group, as in 1-[(6-Bromohexyl)oxy]-4-tert-butylbenzene, would significantly increase the lipophilicity of the tail, which could affect membrane interactions and binding at the exosite of a receptor. sigmaaldrich.comnih.gov
Synthesis and Characterization of Analogs
The synthesis of analogs of this compound typically follows established Williamson ether synthesis protocols. nih.gov This involves the reaction of a substituted 4-phenylbutanol with a dihaloalkane or the reaction of a substituted phenol (B47542) with a bromoalkyl-terminated phenylalkane.
For example, the synthesis of a tert-butyl substituted analog could be achieved by reacting 4-tert-butylphenol (B1678320) with 1-bromo-4-chlorobutane (B103958), followed by displacement of the chlorine with a bromide from a bromohexyl source. The characterization of these novel compounds would rely on standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the connectivity of atoms and the positions of substituents on the aromatic ring.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ether linkage and any new functionalities introduced.
Structure-Activity Relationship (SAR) Studies in Functional Applications
Given that this compound is a precursor to Salmeterol, SAR studies of its analogs are primarily relevant to their potential as β2-adrenergic receptor agonists. The long aryloxyalkyl side chain of Salmeterol is crucial for its high receptor affinity and long duration of action.
Key SAR Insights from Salmeterol Research:
The Ether Oxygen: Crystal structures of Salmeterol bound to the β2-adrenergic receptor show that the ether oxygen atom of the tail forms a hydrogen bond with the main chain amide group of Phe193. nih.gov This interaction acts as a "hinge" and is considered important for binding to the exosite. Removing or shifting this oxygen atom has been shown to significantly reduce receptor affinity. nih.gov
The Phenyl Ring: The terminal phenyl group of the side chain engages in hydrophobic and π-π interactions with residues in the exosite of the receptor. acs.org Modifications to this ring would therefore be expected to modulate binding affinity and duration of action.
The following table summarizes the hypothetical effects of modifications on the properties relevant to β2-adrenergic receptor activity, based on known SAR principles for this class of drugs.
| Modification | Potential Effect on β2-Adrenergic Receptor Activity |
| Halogen Moiety | |
| Iodo for Bromo | Increased reactivity in synthesis, no direct impact on final drug activity. |
| Alkyl Chains | |
| Shorter Chains | Likely reduced duration of action due to weaker anchoring at the exosite. |
| Longer Chains | May enhance lipophilicity and exosite binding, but could also introduce unfavorable steric interactions. |
| Introduction of Rigidity (e.g., double bonds) | Could alter the optimal conformation for binding, potentially reducing affinity. |
| Benzene Ring | |
| Electron-donating substituents | May enhance π-π stacking interactions. |
| Electron-withdrawing substituents | May weaken π-π stacking interactions. |
| Bulky substituents (e.g., tert-butyl) | Could enhance hydrophobic interactions at the exosite, but may also cause steric clashes. |
Future Research Directions and Translational Perspectives
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis
Table 1: Machine Learning Parameters for Synthesis Optimization
| Input Parameter | Variable Type | Example Range/Values | Predicted Output | Optimization Goal |
|---|---|---|---|---|
| Solvent | Categorical | DMF, DMSO, Acetonitrile (B52724), Toluene, 2-MeTHF | Yield (%), Purity (%) | Maximize Yield & Purity |
| Base | Categorical | NaH, K₂CO₃, Cs₂CO₃, t-BuOK | ||
| Temperature | Continuous | 25 - 120 °C | ||
| Reactant Ratio | Continuous | 1.0 - 2.0 eq. of bromo-reagent | ||
| Phase Transfer Catalyst | Categorical | None, TBAB, 18-Crown-6 |
Expanding Scope in Catalysis Research
The structural features of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene—specifically the terminal bromine atom and the ether linkage—make it an interesting candidate for applications in catalysis. While aryl ethers can be challenging substrates that require robust catalysts for C-O bond activation, they can also serve as precursors to catalytic molecules. acs.org
The terminal bromine on the hexyl chain is a highly versatile functional handle. It can undergo nucleophilic substitution or cross-coupling reactions to introduce catalytically active moieties. For instance, reaction with a phosphine (B1218219) or an N-heterocycle could transform the molecule into a novel ligand for transition metal catalysis. The long, flexible alkyl ether chain could influence the ligand's steric and electronic properties, potentially improving catalyst solubility, stability, or activity in specific reaction media. nih.gov Such ligands could find applications in palladium-catalyzed cross-coupling reactions, an area where ligand design is crucial for achieving high efficiency and broad substrate scope. nih.gov
Future research could focus on synthesizing a library of derivatives from this compound to be screened as ligands in various catalytic transformations. The ether oxygen itself could act as a coordinating atom, allowing for the design of bidentate or even pincer-type ligands, which are known for their high stability and unique reactivity in catalysis. The development of new catalysts is essential for expanding the toolkit of synthetic chemists, and this compound offers a flexible and untapped scaffold for such innovations. nih.govorganic-chemistry.org
Table 2: Potential Catalytic Applications of Derivatives
| Derivative Type | Modification Reaction | Potential Catalytic Role | Target Reactions |
|---|---|---|---|
| Phosphine Ligand | Substitution of Br with -PR₂ | Ligand for Pd, Ni, Rh | Cross-Coupling (Suzuki, Heck), Hydrogenation |
| N-Heterocyclic Carbene (NHC) Precursor | Substitution of Br with Imidazole, then alkylation/deprotonation | Ligand for Ru, Pd, Au | Metathesis, C-H Activation |
| Immobilized Catalyst | Grafting onto a solid support (e.g., silica (B1680970), polymer) via the bromo-group | Heterogeneous Catalyst | Flow Chemistry, Recyclable Catalysis |
| Phase Transfer Catalyst | Conversion of Br to a quaternary ammonium (B1175870) salt | PTC for biphasic reactions | Williamson Ether Synthesis, Alkylation |
Green Chemistry Solutions for Industrial Scalability
The industrial production of chemicals necessitates a strong focus on green chemistry principles to minimize environmental impact and ensure economic viability. nih.gov The traditional Williamson ether synthesis often relies on polar aprotic solvents like dimethylformamide (DMF) and strong bases, which can be hazardous and generate significant waste.
Future research should explore sustainable synthetic routes for this compound. This includes the use of greener solvents, such as water, supercritical fluids, or biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.orgosti.gov Copper-catalyzed methodologies have shown promise for the synthesis of alkyl aryl ethers in water, which could drastically reduce the environmental footprint of the process. rsc.org The use of phase-transfer catalysts can enhance reaction rates in biphasic systems, avoiding the need for large quantities of organic solvents.
Another avenue is the development of catalytic processes that are highly atom-economical. mdpi.com For instance, catalytic etherification reactions that use weak alkylating agents or direct coupling methods could replace the stoichiometric use of reagents. acs.org Exploring energy-efficient activation methods, such as microwave irradiation or solar-powered synthesis, could also contribute to a more sustainable industrial process. nih.govresearchgate.net The ultimate goal is to develop a scalable synthesis that maximizes yield while minimizing energy consumption, hazardous substance use, and waste generation, aligning with the core tenets of green chemistry. nih.gov
Table 3: Comparison of Synthetic Routes based on Green Chemistry Principles
| Principle | Traditional Williamson Synthesis | Potential Green Alternative |
|---|---|---|
| Prevention (Waste) | Stoichiometric salt byproduct (e.g., NaBr) | Catalytic route with minimal byproduct (e.g., H₂O) |
| Atom Economy | Moderate | High (e.g., direct addition reactions) |
| Less Hazardous Synthesis | Uses hazardous solvents (DMF, DMSO) and reagents (NaH) | Uses water or benign solvents; less hazardous bases (K₂CO₃) |
| Safer Solvents | Often uses toxic, high-boiling point solvents | Water, supercritical CO₂, or biodegradable solvents rsc.org |
| Energy Efficiency | Often requires prolonged heating | Microwave-assisted or photocatalytic reactions at lower temperatures nih.gov |
| Renewable Feedstocks | Petroleum-based precursors | Potential use of biomass-derived alcohols osti.govresearchgate.net |
Emerging Biomedical Applications and Theranostic Development
The unique bifunctional nature of this compound—a lipophilic aryl ether core and a reactive alkyl bromide handle—makes it an attractive scaffold for biomedical applications, particularly in the burgeoning field of theranostics. nih.gov Theranostic agents combine diagnostic and therapeutic capabilities into a single molecule, enabling simultaneous disease imaging and targeted treatment. mdpi.comnih.gov
This compound could serve as a versatile linker or spacer in the construction of complex theranostic agents. mdpi.com The aryl ether portion can be tailored to modulate the molecule's pharmacokinetic properties, such as solubility, membrane permeability, and biodistribution. The bromohexyl chain provides a convenient point of attachment for various functional units. For example, it can be conjugated to:
A targeting moiety: An antibody, peptide, or small molecule that directs the agent to specific cells or tissues, such as cancer cells.
A diagnostic probe: A chelator for a radioactive metal ion (e.g., for PET or SPECT imaging) or a fluorescent dye for optical imaging. mdpi.com
A therapeutic payload: A cytotoxic drug or a photosensitizer for photodynamic therapy.
Researchers could design and synthesize theranostic constructs where this compound acts as the central scaffold connecting these components. nih.gov Its derivatives could also be used to functionalize the surface of nanoparticles (e.g., iron oxide, gold, or silica nanoparticles), creating multifunctional platforms for combined imaging and drug delivery. nih.gov The ether linkages in such structures are often more stable in biological environments compared to ester bonds, which is advantageous for agents that need to circulate for extended periods. nih.govresearchgate.net The exploration of this scaffold could lead to the development of novel, highly specific, and effective tools for personalized medicine. nih.gov
Table 4: Hypothetical Theranostic Constructs
| Component | Function | Example Conjugated to Scaffold |
|---|---|---|
| Targeting Ligand | Binds to specific cell surface receptors | Folic Acid, RGD peptide, Monoclonal Antibody |
| Imaging Agent | Enables visualization of target tissue | DOTA chelator for ⁶⁸Ga (PET), Fluorescein |
| Therapeutic Agent | Induces cell death or therapeutic effect | Doxorubicin, Paclitaxel |
| Scaffold/Linker | Connects components, modulates properties | This compound derivative |
Environmental Impact and Sustainability in Production and Application
A comprehensive assessment of any chemical compound requires an analysis of its entire lifecycle, from production to disposal. mdpi.com The environmental impact of this compound begins with its synthesis. As discussed, traditional methods can be resource-intensive and generate hazardous waste. researchgate.net The starting materials, such as 1,6-dibromohexane (B150918) and substituted phenols, are typically derived from petrochemical feedstocks, contributing to the depletion of fossil fuels.
The fate of the compound in the environment after its use is a critical consideration. Aromatic compounds are often persistent in the environment, and their biodegradation can be slow. nih.govnih.govmdpi.com The presence of a halogen (bromine) can further increase persistence and lead to the formation of halogenated byproducts. The ether bond is generally resistant to hydrolysis and microbial degradation, suggesting that this compound may have low biodegradability. Its lipophilic nature also indicates a potential for bioaccumulation in organisms.
Future research should focus on two key areas. First, developing sustainable production methods as outlined in the green chemistry section is paramount. mdpi.com Second, studies on the environmental fate and toxicology of this compound and its derivatives are necessary. This includes conducting biodegradability tests, assessing its potential for bioaccumulation, and identifying any toxic effects on ecosystems. Designing "benign-by-design" molecules, where sustainability is considered from the initial stages of molecular design, could lead to alternative ether structures that are more readily degradable after their intended use, for example, by incorporating hydrolyzable silyl (B83357) ether linkages. mdpi.com
Table 5: Environmental Lifecycle Considerations
| Lifecycle Stage | Environmental Concern | Future Research/Mitigation Strategy |
|---|---|---|
| Synthesis | Hazardous solvents/reagents, waste generation, fossil fuel dependence | Develop green catalytic routes; use renewable feedstocks and safer solvents. rsc.orgosti.gov |
| Application | Potential for release into the environment during use | Design for high efficiency and targeted delivery (e.g., in biomedical applications) to minimize required amounts. |
| Disposal/End-of-Life | Low biodegradability, persistence of aromatic and halogenated structures | Conduct biodegradation and ecotoxicology studies; design next-generation analogues with planned degradability. mdpi.comnih.gov |
| Bioaccumulation | Lipophilic nature may lead to accumulation in fatty tissues | Measure bioconcentration factor (BCF); modify structure to reduce lipophilicity in future designs. |
Q & A
Q. What multivariate analysis techniques optimize multi-step synthesis parameters?
- Methodological Answer : Apply response surface methodology (RSM) with a central composite design to evaluate interactions between temperature, catalyst loading, and solvent volume. Use ANOVA to identify significant factors (p < 0.05). Machine learning (e.g., random forest regression) can predict optimal conditions from historical data .
Data Contradiction Analysis Framework
- Example : Discrepancies in reported yields (50–85%) for the alkylation step may arise from NaH particle size variability. Resolve by standardizing NaH dispersion quality (SEM imaging) and monitoring reaction progress via in situ FTIR. Cross-check with independent synthesis protocols from EPA DSSTox or PubChem .
Theoretical Framework Integration
- Align research with conceptual frameworks like Green Chemistry Principles (atom economy of bromine utilization) or Structure-Activity Relationship (SAR) Theory for pharmacological optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
